molecular formula C12H13BrFNO2 B12925469 2-[(2-Bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 81778-83-8

2-[(2-Bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

Cat. No.: B12925469
CAS No.: 81778-83-8
M. Wt: 302.14 g/mol
InChI Key: JUTPLQFUKBJMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one is a synthetic oxazolidinone derivative characterized by a bromo substituent at the 2-position and a fluoro substituent at the 5-position of the phenyl ring. The oxazolidinone core, a five-membered heterocyclic ring containing nitrogen and oxygen, is substituted with a methyl group and a dimethyl group at the 4-position.

However, the bromo-fluoro substitution pattern distinguishes it from other analogs, likely influencing its physicochemical properties (e.g., lipophilicity, electron-withdrawing effects) and biological interactions.

Properties

CAS No.

81778-83-8

Molecular Formula

C12H13BrFNO2

Molecular Weight

302.14 g/mol

IUPAC Name

2-[(2-bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

InChI

InChI=1S/C12H13BrFNO2/c1-12(2)7-17-15(11(12)16)6-8-5-9(14)3-4-10(8)13/h3-5H,6-7H2,1-2H3

InChI Key

JUTPLQFUKBJMHB-UHFFFAOYSA-N

Canonical SMILES

CC1(CON(C1=O)CC2=C(C=CC(=C2)F)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-5-fluorobenzyl)-4,4-dimethylisoxazolidin-3-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-5-fluorobenzyl)-4,4-dimethylisoxazolidin-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation might produce a ketone or carboxylic acid derivative.

Mechanism of Action

The mechanism of action of 2-(2-bromo-5-fluorobenzyl)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets. The bromo and fluorine substituents enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Activity: Electron-withdrawing groups (Cl, Br, F): Enhance herbicidal activity by increasing oxidative stability and target enzyme inhibition. Clomazone (2-Cl) and bixlozone (2,4-diCl) are potent inhibitors of carotenoid biosynthesis in weeds . Bromo vs. Chloro: Bromine’s larger atomic radius may improve lipid solubility, enhancing soil residual activity. Broclozone (2-Br, 4-Cl) shows activity against grass weeds, though data are sparse .

Physicochemical Properties: The target compound’s molecular weight (316.15 g/mol) is higher than clomazone (239.70 g/mol), suggesting differences in soil mobility and bioavailability. LogP values (predicted): Bromo-fluoro substitution likely increases lipophilicity vs.

Toxicity and Regulation :

  • Clomazone is classified with hazard statements H302 (harmful if swallowed) and H319 (eye irritation) . Bromo-fluoro analogs may require additional ecotoxicological studies due to halogen-specific bioaccumulation risks.

Biological Activity

2-[(2-Bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one is a synthetic organic compound classified within the oxazolidinone family. This compound is characterized by its unique molecular structure, which includes a bromo and fluorine substituent on the phenyl ring, potentially imparting significant biological activity. The exploration of its biological properties is crucial for understanding its potential applications in medicinal chemistry and other fields.

The molecular formula of 2-[(2-bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one is C12H13BrFNO2C_{12}H_{13}BrFNO_2, with a molecular weight of 302.14 g/mol. The compound's structure can be represented as follows:

PropertyValue
CAS Number81778-83-8
IUPAC Name2-[(2-bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
Molecular Weight302.14 g/mol
InChI KeyJUTPLQFUKBJMHB-UHFFFAOYSA-N

The mechanism of action for this compound involves its ability to interact with specific biological targets. The presence of the bromo and fluorine groups enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, which is particularly relevant in antimicrobial and anticancer research.

Biological Activity

Research indicates that compounds within the oxazolidinone class exhibit significant biological activities, particularly against Gram-positive bacteria. The structural modifications in 2-[(2-bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one may enhance its efficacy against various pathogens.

Antimicrobial Activity

Studies have shown that oxazolidinones are effective against a range of bacterial strains. For instance, a study highlighted the activity of structurally similar oxazolidinones against Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. These studies suggest that small changes in molecular structure can significantly influence biological activity and resistance profiles .

Anticancer Properties

The potential anticancer properties of this compound are also under investigation. Some oxazolidinones have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity of 2-[(2-bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one against various cancer types remains an area for further research.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative analysis was conducted on various oxazolidinone derivatives. The study found that compounds with similar structural motifs to 2-[(2-bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one exhibited enhanced activity against resistant strains of Staphylococcus aureus .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential therapeutic applications in oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.